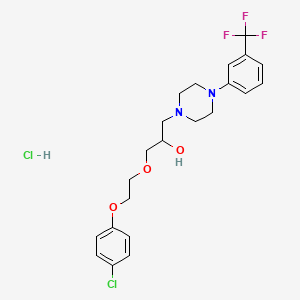

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-[2-(4-chlorophenoxy)ethoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClF3N2O3.ClH/c23-18-4-6-21(7-5-18)31-13-12-30-16-20(29)15-27-8-10-28(11-9-27)19-3-1-2-17(14-19)22(24,25)26;/h1-7,14,20,29H,8-13,15-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOAWODSCWMYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Cl)O)C3=CC=CC(=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H28ClF3N2O2

- Molecular Weight : 495.4 g/mol

- CAS Number : 1216603-95-0

The compound exhibits a multifaceted mechanism of action primarily through its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structure suggests potential activity as an antagonist or modulator at serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride show significant anticonvulsant properties. For instance, derivatives containing piperazine moieties have been evaluated for their efficacy in animal models of epilepsy. The results suggest that these compounds can protect against seizures induced by maximal electroshock (MES) tests at varying doses:

| Compound | Dose (mg/kg) | MES Protection |

|---|---|---|

| Compound A | 100 | Yes |

| Compound B | 300 | Yes |

| Compound C | 100 | No |

The highest anticonvulsant activity was observed in compounds with trifluoromethyl substitutions, indicating that such modifications enhance efficacy against seizures .

Inhibition of Phospholipase A2

Another significant aspect of the biological activity of this compound is its potential inhibition of lysosomal phospholipase A2 (PLA2G15). This inhibition is associated with drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. The compound's ability to inhibit PLA2G15 may predict its potential for causing phospholipidosis, which has implications for drug safety and efficacy .

Case Studies

- Anticonvulsant Efficacy : In a study evaluating various piperazine derivatives, it was found that compounds similar to the target compound exhibited varying degrees of protection against MES seizures. The structure-activity relationship (SAR) analysis revealed that lipophilicity significantly influenced the anticonvulsant activity, with more lipophilic compounds showing delayed but prolonged effects .

- Pharmacokinetics : Research indicates that the pharmacokinetic profile of similar compounds suggests good CNS penetration due to their lipophilic nature. This characteristic is critical for their effectiveness in treating neurological disorders .

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- X-ray crystallography resolves absolute stereochemistry, as seen in similar piperazine derivatives (e.g., C–H···Cl interactions in crystal packing) .

- FT-IR spectroscopy identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C–F vibrations at 1100–1250 cm⁻¹) .

- RP-HPLC with reference standards ensures batch-to-batch consistency .

Advanced: How can computational chemistry be integrated into the design and optimization of this compound’s synthesis?

Answer:

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .

- Machine learning analyzes experimental datasets to optimize conditions (e.g., solvent selection, temperature) .

- In silico solubility modeling guides solvent selection for crystallization, improving yield .

Example workflow:

Use Gaussian or ORCA for transition-state modeling of epoxide ring-opening .

Apply Monte Carlo simulations to screen solvent combinations .

Validate predictions with small-scale experiments .

Advanced: What strategies are recommended for resolving contradictions in pharmacological data related to this compound’s receptor selectivity?

Answer:

- Comparative binding assays (e.g., radioligand displacement studies on serotonin/dopamine receptors) to quantify affinity (Ki values) .

- Functional assays (e.g., cAMP modulation) distinguish agonist/antagonist profiles .

- Molecular docking (AutoDock Vina) identifies key interactions (e.g., piperazine N–H with receptor residues) .

Case study: Discrepancies in β-adrenoceptor activity were resolved by correlating functional data (EC50) with structural analogs’ steric parameters .

Basic: What structural features of this compound contribute to its potential pharmacological activity?

Answer:

Q. Table 2: Key Pharmacophoric Elements

Advanced: How can statistical experimental design improve the yield and purity of this compound during scale-up?

Answer:

- Factorial design (e.g., 2k factorial) identifies critical parameters (e.g., temperature, stoichiometry) .

- Response Surface Methodology (RSM) optimizes reaction conditions (e.g., 72% yield at 80°C, 1:1.2 reagent ratio) .

- Principal Component Analysis (PCA) reduces dimensionality in multi-variable datasets (e.g., solvent polarity vs. byproduct formation) .

Case study: A Plackett-Burman design reduced impurities from 8% to 2% by optimizing TEA concentration and reaction time .

Basic: What are the documented challenges in purifying this compound, and how are they addressed?

Answer:

- Challenge 1 : Co-elution of byproducts in HPLC.

Solution : Use a gradient elution (ACN:H2O + 0.1% TFA) to improve resolution . - Challenge 2 : Hydroscopicity of the hydrochloride salt.

Solution : Lyophilization under inert atmosphere to prevent hydration . - Challenge 3 : Residual solvents in final product.

Solution : Azeotropic distillation with toluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.